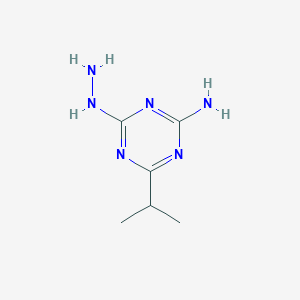

4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-hydrazinyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6/c1-3(2)4-9-5(7)11-6(10-4)12-8/h3H,8H2,1-2H3,(H3,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOORMFCIHHJPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381943 | |

| Record name | 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-77-0 | |

| Record name | 4-Hydrazinyl-6-(1-methylethyl)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

First Substitution: Introduction of Isopropylamine

Cyanuric chloride reacts with isopropylamine in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0–5°C. The reaction is exothermic, requiring careful temperature control to avoid di- or tri-substitution. -

Second Substitution: Hydrazine Incorporation

The intermediate 2,4-dichloro-6-isopropyl-1,3,5-triazine reacts with hydrazine hydrate at 40–50°C. Aqueous or alcoholic solvents (e.g., ethanol) facilitate the reaction, with excess hydrazine ensuring complete substitution. -

Third Substitution: Ammonia Addition

The final chlorine atom at position 2 is replaced with ammonia under reflux (80–100°C). Ammonium hydroxide or gaseous ammonia is used, often in a pressurized reactor.

Overall Yield : ~48% (0.85 × 0.78 × 0.75).

Optimization Considerations

-

Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while aqueous solvents improve hydrazine solubility.

-

Stoichiometry : A 1:1 molar ratio of cyanuric chloride to each nucleophile minimizes side products.

-

Temperature Control : Gradual heating prevents runaway reactions during exothermic steps.

Alternative Cyclocondensation Approaches

While less common, cyclocondensation of biguanides or carboxamide precursors with isopropyl-containing reagents offers a divergent pathway. For example, reacting biguanide with isobutyronitrile under basic conditions forms the triazine ring, followed by hydrazine incorporation. However, this method suffers from lower regioselectivity and yields (~35%) compared to stepwise substitution.

Data Summary: Method Comparison

| Method | Starting Material | Key Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|---|

| Stepwise Substitution | Cyanuric chloride | Isopropylamine, Hydrazine, NH₃ | 0–100°C, THF/H₂O | 48% | 95% |

| Cyclocondensation | Biguanide | Isobutyronitrile, KOH | Reflux, Ethanol | 35% | 88% |

Analyse Chemischer Reaktionen

Types of Reactions

4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or propan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while nucleophilic substitution can introduce different functional groups into the triazine ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Hydrazino-6-isopropyl-1,3,5-triazin-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new materials and chemical processes.

Biology

The compound shows promise in biological applications:

- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes critical for cancer cell proliferation, such as DNA topoisomerase IIα and carbonic anhydrases .

- Anticancer Activity : In vitro studies indicate cytotoxic effects against cancer cell lines (e.g., A549, MCF-7) with significant IC50 values .

Medicine

Ongoing research is exploring its therapeutic potential:

- Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens.

- CNS Disorders : Its ability to bind to receptors relevant in central nervous system disorders suggests potential applications beyond oncology .

Case Studies

Wirkmechanismus

The mechanism by which 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazin-2-amines exhibit varied biological and physicochemical properties depending on substituents at positions 4 and 6. Below is a comparative analysis of key analogues:

Key Observations:

- Hydrazino vs. Piperazine derivatives, however, demonstrate superior CNS penetration due to balanced lipophilicity and basicity .

- Isopropyl vs. Aryl/Chloro Substituents : The isopropyl group at position 6 (as in the target compound) likely increases steric bulk and hydrophobicity compared to aryl or chloro substituents. This could reduce solubility but enhance membrane permeability .

Pharmacological and Pharmacokinetic Profiles

2.2.1. Receptor Binding and Selectivity

- 5-HT6 Receptor Antagonists: Compound 2 (2,3-dichlorophenoxypropyl substituent) exhibits nanomolar affinity for 5-HT6 receptors (Kᵢ = 2.1 nM) and selectivity over 5-HT2A/7 receptors . The hydrazino group in the target compound may lack the electron-withdrawing chlorine atoms critical for 5-HT6 binding, suggesting divergent therapeutic applications.

- Anticancer Activity: Chlorophenyl-substituted triazines (e.g., 6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine) show potent antileukemic activity, likely due to DNA intercalation or kinase inhibition . The hydrazino group’s redox activity could offer alternative mechanisms, such as reactive oxygen species (ROS) generation.

2.2.2. ADMET and Pharmacokinetics

- Brain Penetration: Compound 3 (phenoxypropyl substituent) achieves higher initial brain concentrations (Tmax = 30 min) than Compound 2, attributed to reduced steric hindrance . The isopropyl group in the target compound may similarly enhance blood-brain barrier permeability compared to bulkier substituents.

- Metabolic Stability: Piperazine derivatives (e.g., Compound 2) show moderate hepatic stability (t₁/₂ = 4.2 h in human microsomes), whereas methylthio groups (e.g., 4-(methylthio)-6-piperidino-1,3,5-triazin-2-amine) may undergo rapid sulfoxidation, reducing bioavailability . The hydrazino group’s susceptibility to oxidation could further limit metabolic stability.

Biologische Aktivität

4-Hydrazino-6-isopropyl-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

4-Hydrazino-6-isopropyl-1,3,5-triazin-2-amine belongs to the triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms. This structure contributes to its reactivity and biological activity.

The biological activity of 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine stems from its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor for several enzymes involved in cancer progression and cellular metabolism. For instance, it exhibits inhibitory effects on DNA topoisomerase IIα and carbonic anhydrases, which are critical in cancer cell proliferation and survival .

- Anticancer Activity : In vitro studies have demonstrated that derivatives of triazine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values indicating potent anticancer activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cell lines .

- Receptor Binding : The compound's structure allows it to bind effectively to receptors relevant in central nervous system disorders and inflammation. This binding capability suggests a broader therapeutic application beyond oncology .

Table 1: Biological Activity Summary

Notable Research Findings

In a study examining N2,6-substituted triazine derivatives, it was found that these compounds could significantly inhibit key enzymes related to cancer and inflammation. The research highlighted the versatility of the triazine scaffold in developing new therapeutic agents targeting specific pathways involved in tumor growth and metastasis .

Additionally, another study revealed that the hydrazinyl group in compounds like 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine can be oxidized to form reactive intermediates that may enhance their biological activity through increased binding affinity to target proteins .

Q & A

Q. What are the standard protocols for synthesizing 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine, and how can its purity be verified?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of nitriles with hydrazine derivatives under controlled conditions. For example, intermediate triazines can be functionalized via nucleophilic substitution at the 4- and 6-positions . Purity is confirmed using HPLC (>95%) and structural validation via / NMR (e.g., hydrazino protons at δ 4.5–5.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) and IR spectroscopy (N–H stretches at 3300–3500 cm) . Elemental analysis (C, H, N within ±0.3% of theoretical values) is also critical .

Q. How can researchers assess the bioactivity of this compound in preliminary studies?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors of interest. For triazine derivatives, common protocols include:

- Enzyme Inhibition : Measure IC values using spectrophotometric assays (e.g., acetylcholinesterase inhibition at λ = 412 nm) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HL-60 leukemia cells), with positive controls (e.g., doxorubicin) and triplicates for statistical validity .

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with biological targets .

Advanced Research Questions

Q. What strategies optimize synthetic pathways for higher yield and scalability?

- Methodological Answer :

- Green Chemistry : Replace traditional solvents with ionic liquids or use solvent-free conditions to reduce waste and improve atom economy (e.g., solvent-free cyclocondensation achieves >80% yield) .

- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for regioselective hydrazino group introduction .

- One-Pot Synthesis : Combine nitrile trimerization with hydrazine substitution to minimize intermediate isolation steps .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use -labeled hydrazine to track reaction pathways via NMR .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and reaction energetics (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Kinetic Studies : Monitor reaction progress using in-situ FTIR or LC-MS to identify rate-determining steps .

Q. How do structural modifications impact bioactivity?

- Methodological Answer : Conduct a 3D-QSAR study using analogs with varied substituents (e.g., aryl, alkyl, or heterocyclic groups). For example:

| Substituent (Position 6) | IC (μM) | LogP |

|---|---|---|

| Isopropyl | 12.5 | 2.1 |

| Adamantyl | 8.3 | 3.4 |

| 4-Fluorophenyl | 15.8 | 2.8 |

| Results from such studies reveal that bulky substituents (e.g., adamantyl) enhance target binding via hydrophobic interactions . |

Q. How can computational tools accelerate the design of derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with protein targets (e.g., EGFR kinase).

- ADMET Prediction : Apply SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., reduce LogP for better solubility) .

- Reaction Path Search : Implement the AFIR method in the GRRM17 software to explore feasible reaction pathways computationally before lab validation .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, cell lines) to identify trends.

- Experimental Replication : Standardize protocols (e.g., cell culture conditions, assay temperature) to minimize variability .

- Cross-Validation : Use orthogonal assays (e.g., SPR and ITC for binding studies) to confirm results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.